N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide
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Overview
Description
N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide is a complex organic compound that belongs to the dibenzo[b,f]oxepine family. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an acetamide group attached to the dibenzo[b,f]oxepine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 3-nitrodibenzo[b,f]oxepine with methoxy derivatives and subsequent acylation to introduce the acetamide group. The reaction conditions often involve the use of catalysts such as BF3·OEt2 and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in large-scale operations .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Various substitution reactions can occur, particularly at the methoxy and nitro positions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups at the methoxy or nitro positions .
Scientific Research Applications
N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential as a microtubule inhibitor, which can be useful in studying cell division and cancer research
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic properties, particularly in cancer treatment
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide involves its interaction with microtubules. It acts as a microtubule inhibitor, disrupting the polymerization and depolymerization dynamics of tubulin, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine derivatives: These compounds share the core structure but differ in the functional groups attached, leading to variations in their biological activities and applications
Azo-dibenzo[b,f]oxepine derivatives: These compounds contain azo groups and have been studied for their photoisomerization properties and potential as microtubule inhibitors
Uniqueness
N-(6-methoxy-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups, along with the acetamide moiety, make it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-(10-methoxy-2-nitrobenzo[b][1]benzoxepin-4-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-11(21)19(2)15-9-13(20(22)23)10-17-14(15)8-7-12-5-4-6-16(24-3)18(12)25-17/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYRDIKHHMMVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C2C=CC3=C(C(=CC=C3)OC)OC2=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666827 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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